4-[2-(4-Methoxyphenyl)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methoxyphenyl)ethyl]pyridine is an organic compound characterized by a pyridine ring substituted with a 2-(4-methoxyphenyl)ethyl group
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 2-ethylpyridine.
Suzuki-Miyaura Coupling: This cross-coupling reaction uses 4-methoxyphenylboronic acid and 2-ethylpyridine in the presence of a palladium catalyst and a base.
Reductive Amination: This involves the reaction of 4-methoxyphenylacetaldehyde with pyridine-2-ethylamine under reducing conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions, ensuring high yield and purity. The choice of catalyst and reaction conditions is optimized for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction of the pyridine ring can yield pyridine derivatives with reduced oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Reduced Pyridines: Resulting from reduction reactions.
Substituted Pyridines: Resulting from electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)ethyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[2-(4-Methoxyphenyl)ethyl]pyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)ethanol
4-Methoxyphenol
2-Butanone, 4-(4-methoxyphenyl)-
Anisylacetone
This comprehensive overview highlights the significance of 4-[2-(4-Methoxyphenyl)ethyl]pyridine in various scientific fields and its potential applications
Properties
CAS No. |
5462-66-8 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C14H15NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h4-11H,2-3H2,1H3 |
InChI Key |
WUOBRCVSGPKAMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.